molecular formula C16H12N4O3S B2889600 N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide CAS No. 325806-61-9

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide

Cat. No. B2889600
CAS RN: 325806-61-9
M. Wt: 340.36
InChI Key: RWZGXZUEKKWISN-UHFFFAOYSA-N
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Description

“N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is a chemical compound with the CAS Number: 325806-61-9 . It has a molecular weight of 340.36 and its IUPAC name is N’- [4- (3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide . The compound is solid in physical form .


Synthesis Analysis

While specific synthesis details for “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” were not found, a related study discusses the synthesis of a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives . These were designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .


Molecular Structure Analysis

The molecular formula of “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is C16H12N4O3S . Unfortunately, specific details about the molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

“N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” is a solid compound . It has a molecular weight of 340.36 . The InChI Code is 1S/C16H12N4O3S/c21-15 (11-5-2-1-3-6-11)18-19-16-17-14 (10-24-16)12-7-4-8-13 (9-12)20 (22)23/h1-10H, (H,17,19) (H,18,21) .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds bearing the Biphenyl moiety, including benzohydrazides, exhibit significant medicinal properties, such as anti-inflammatory and analgesic activities. The synthesis of novel benzohydrazides has shown that certain compounds display moderate to high anti-inflammatory activity, suggesting their potential application in treating inflammation-related conditions (Reddy & Kathale, 2017).

Antimicrobial and Antifungal Activities

Derivatives of N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide have been synthesized and assessed for their antimicrobial and antifungal properties. Studies show that these compounds exhibit good antimicrobial activity against various bacterial and fungal species, making them candidates for developing new antimicrobial agents. Such activity is attributed to the presence of specific substituents that enhance their effectiveness against microbial strains (Chawla, 2016).

Antioxidant and Glucosidase Inhibitory Potential

Compounds derived from N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide have been explored for their antioxidant properties and their ability to inhibit glucosidase, an enzyme relevant to diabetes management. These compounds exhibit high scavenging activity and significant glucosidase inhibitory potential, which could make them valuable in the treatment of oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).

Luminescence Sensitization

The thiophenyl-derivatized nitrobenzoato ligands, related to the chemical structure of interest, have been evaluated for their ability to sensitize the luminescence of Eu(III) and Tb(III). These studies contribute to the field of luminescent materials, offering insights into designing new compounds for optical applications, such as sensors and light-emitting devices (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Activity

Investigations into the anticancer activity of benzohydrazide derivatives have demonstrated their potential efficacy against various cancer cell lines. This research suggests the therapeutic value of these compounds in developing new anticancer drugs, highlighting the importance of the benzohydrazide moiety in medicinal chemistry (Asegbeloyin et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” was not found, a related study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed that these compounds have an inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

Safety and Hazards

The safety information available indicates that “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

A study on related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising results in inhibiting cancer cell proliferation . This suggests potential future directions in exploring “N’-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide” and similar compounds for their potential in cancer treatment .

properties

IUPAC Name

N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(11-5-2-1-3-6-11)18-19-16-17-14(10-24-16)12-7-4-8-13(9-12)20(22)23/h1-10H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGXZUEKKWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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